3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of indole, pyrrolidine, and pyrazine moieties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
One of the synthesized compounds similar to this was found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the g2/m phase and inhibit polymerization of tubulin .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
A similar compound was found to induce cell apoptosis, arrest the cells in the g2/m phase, and inhibit polymerization of tubulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, followed by the formation of the pyrrolidine ring, and finally, the coupling with the pyrazine moiety.
Indole Derivative Preparation: The synthesis begins with the formation of 1-methyl-1H-indole-3-acetic acid.
Pyrrolidine Formation: The next step involves the acylation of the indole derivative with a suitable acylating agent to form the intermediate, which is then cyclized to form the pyrrolidine ring.
Coupling with Pyrazine: The final step involves the nucleophilic substitution reaction where the pyrrolidine intermediate is reacted with a pyrazine-2-carbonitrile derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitrile group in the pyrazine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: N-bromosuccinimide, halogenating agents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-pyrazine derivatives.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound’s indole moiety is known for its role in various biological processes. It can be used in the study of enzyme interactions, receptor binding studies, and as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are of great interest. The indole and pyrazine moieties are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-acetic acid: A precursor in the synthesis of the target compound, known for its biological activity.
Pyrazine-2-carbonitrile: A key intermediate in the synthesis, used in various chemical reactions.
Pyrrolidine derivatives: Known for their pharmacological properties and used in the synthesis of various bioactive compounds.
Uniqueness
The uniqueness of 3-((1-(2-(1-methyl-1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its combined structural features, which confer a distinct set of chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-[1-[2-(1-methylindol-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-24-12-14(16-4-2-3-5-18(16)24)10-19(26)25-9-6-15(13-25)27-20-17(11-21)22-7-8-23-20/h2-5,7-8,12,15H,6,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSOMQBFLKTERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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